Tetraethylammonium fluoride
Overview
Description
Tetraethylammonium fluoride is a quaternary ammonium salt with the molecular formula C8H20FN. It is commonly used in organic synthesis as a deprotection reagent for silyl ether functional groups and as a mild and selective fluoride ion donor in fluorination reactions . This compound is also known for its role as a phase transfer catalyst in various chemical processes .
Biochemical Analysis
Biochemical Properties
Tetraethylammonium fluoride plays a significant role in biochemical reactions, particularly in the cleavage of silicon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of fluoride ions. The compound’s interaction with biomolecules such as enzymes and proteins is crucial for its catalytic activity. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate enzyme activity can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound can impact cell signaling pathways by altering the phosphorylation status of key signaling proteins, thereby influencing gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical activity and its role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound can influence the levels of specific metabolites by altering enzyme activity and metabolic reactions. For example, this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in the concentration of key metabolites and affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium fluoride can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction typically occurs in an aqueous medium and requires careful handling due to the corrosive nature of hydrofluoric acid .
Industrial Production Methods: Industrial production of this compound often involves the use of anion exchange resins to facilitate the exchange of fluoride ions with other anions. This method ensures high purity and yield of the final product .
Types of Reactions:
Methylation: It is used in methylation reactions where it facilitates the transfer of methyl groups to various substrates.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen, with this compound acting as a catalyst.
Methylation: Methyl iodide is often used as a methylating agent in the presence of this compound.
Deuteration: Deuterium oxide is used as a deuterium source in these reactions.
Major Products:
Oxidation: Oxidized organic compounds such as alcohols and ketones.
Methylation: Methylated organic compounds.
Deuteration: Deuterated organic compounds.
Scientific Research Applications
Tetraethylammonium fluoride has a wide range of applications in scientific research:
Mechanism of Action
Tetraethylammonium fluoride exerts its effects primarily through the donation of fluoride ions. These ions can participate in various chemical reactions, including nucleophilic substitution and deprotection of silyl ethers . The compound also acts as a phase transfer catalyst, facilitating the transfer of ions between different phases in a reaction mixture .
Comparison with Similar Compounds
Tetramethylammonium fluoride: Similar in structure but with methyl groups instead of ethyl groups.
Tetrabutylammonium fluoride: Contains butyl groups and is more lipophilic.
Tetraethylammonium chloride: Similar cation but with chloride as the anion.
Uniqueness: Tetraethylammonium fluoride is unique due to its specific combination of ethyl groups and fluoride ion, which provides it with distinct properties such as mild fluoride ion donation and effective phase transfer catalysis .
Properties
IUPAC Name |
tetraethylazanium;fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJAUYJBJRLKV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883253 | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dihydrate: Light beige crystalline powder; Hygroscopic; [Acros Organics MSDS] | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylammonium fluoride | |
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CAS No. |
665-46-3 | |
Record name | Tetraethylammonium fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=665-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883253 | |
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Record name | Tetraethylammonium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.510 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetraethylammonium fluoride act as a source of fluoride ions?
A1: this compound readily dissolves in polar aprotic solvents like acetonitrile and dimethyl sulfoxide, dissociating into tetraethylammonium cations (Et4N+) and fluoride anions (F-). These "naked" fluoride ions are highly reactive and act as strong nucleophiles and bases. [, , , ]
Q2: How does this compound promote elimination reactions?
A2: [, , ] The fluoride anion in TEAF acts as a strong base, abstracting a proton from β-carbon in substrates like alkyl halides. This leads to the formation of an alkene, with the halide acting as the leaving group. This reaction typically favors the formation of the more substituted, thermodynamically stable alkene (Saytzeff orientation).
Q3: Can this compound be used to generate carbanions?
A3: Yes, TEAF can deprotonate acidic protons in compounds like 2-nitropropane, generating stabilized carbanions. [] These carbanions can then react with electrophiles like benzyl halides, leading to the formation of new carbon-carbon bonds.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C8H20FN, and the molecular weight is 149.26 g/mol.
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: 19F NMR spectroscopy is highly effective in monitoring reactions involving this compound. [, , ] The chemical shift of the fluoride ion provides valuable information about its interaction with the solvent and other species in solution.
Q6: Is this compound compatible with protic solvents?
A6: this compound reacts with protic solvents like water and alcohols, forming hydrogen fluoride (HF) and the corresponding ether. Therefore, it's crucial to use dry aprotic solvents when working with TEAF. [, ]
Q7: How does this compound interact with molecular sieves?
A7: [] TEAF in propylene carbonate solution can interact with molecular sieves, leading to changes in the solution composition and impacting its reactivity. This highlights the importance of carefully controlling reaction conditions when using TEAF.
Q8: How does this compound catalyze the synthesis of alkyl phenyl ethers?
A8: [] TEAF promotes the Williamson ether synthesis by acting as a base to deprotonate the phenol, generating a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide, forming the alkyl phenyl ether.
Q9: Can this compound be used in photocatalytic reactions?
A9: Yes, TEAF has been used in the photocatalytic monofluorination of benzene. [] In this reaction, TEAF acts as a source of fluoride ions, which react with benzene radical cations generated through photoinduced electron transfer.
Q10: Are there computational studies on the reactivity of this compound?
A10: While specific computational studies on TEAF itself might be limited in the provided literature, computational tools like density functional theory (DFT) can be employed to model the interactions of fluoride ions with various substrates, providing insights into reaction mechanisms and energetics.
Q11: How does the structure of the cation in tetraalkylammonium fluorides affect their reactivity?
A11: While the provided research focuses primarily on this compound, modifying the alkyl groups on the cation can influence the solubility and reactivity of the fluoride salt. Larger alkyl groups can enhance solubility in organic solvents, potentially influencing reaction rates and selectivity.
Q12: How can the stability of this compound solutions be improved?
A12: Using rigorously dried solvents and storing TEAF solutions under inert atmosphere are crucial for maintaining its stability and preventing hydrolysis.
Q13: What safety precautions should be taken when handling this compound?
A13: this compound is corrosive and hygroscopic. Proper personal protective equipment (gloves, goggles, lab coat) should always be worn when handling it. It should be handled in a well-ventilated area to avoid inhalation.
Q14: How should this compound waste be disposed of?
A14: TEAF waste should be disposed of according to local regulations and guidelines. It's crucial to avoid releasing it into the environment.
Q15: How can the concentration of this compound in solution be determined?
A15: Titration methods using standard acids can be employed to determine the concentration of TEAF solutions.
Q16: What analytical techniques are used to monitor reactions involving this compound?
A16: 19F NMR spectroscopy, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are valuable techniques for monitoring reactions involving TEAF and analyzing the reaction products. [, , , ]
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